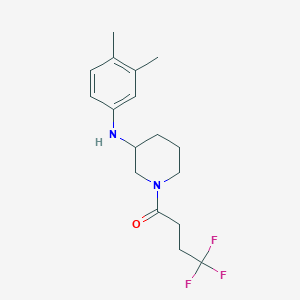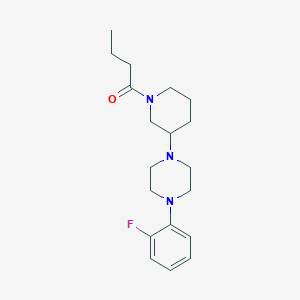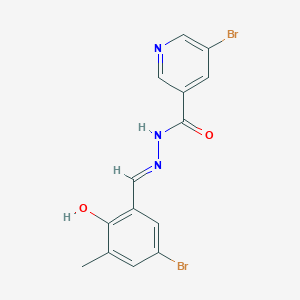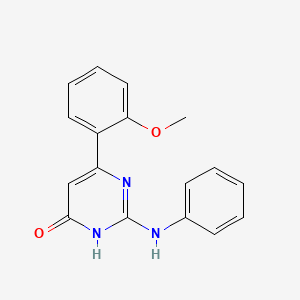![molecular formula C21H25N3O4 B6132342 methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B6132342.png)
methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate, also known as MG-132, is a potent proteasome inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 and has since been used in various studies to investigate the role of the proteasome in cellular processes.
Mécanisme D'action
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate inhibits the proteasome by binding to its active site and preventing the degradation of ubiquitinated proteins. This leads to an accumulation of ubiquitinated proteins within the cell, which can have a variety of effects depending on the specific proteins involved. This compound has been shown to induce apoptosis in cancer cells by causing the accumulation of pro-apoptotic proteins such as p53 and Bax.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis, it has been shown to inhibit cell cycle progression, induce DNA damage, and alter the expression of various genes. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate in lab experiments is its potency as a proteasome inhibitor. It has been shown to be effective at concentrations as low as 1 μM, making it a useful tool for studying the effects of proteasome inhibition on cellular processes. However, one limitation of using this compound is its potential for off-target effects. It has been shown to inhibit other proteases and enzymes in addition to the proteasome, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate. One area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to induce apoptosis in cancer cells and may be useful in combination with other chemotherapeutic agents. Another area of interest is its role in protein quality control. This compound may be useful in studying the effects of proteasome inhibition on protein aggregation and misfolding. Additionally, this compound may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by the accumulation of misfolded proteins.
Méthodes De Synthèse
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate is synthesized by reacting N-acetyl-L-leucine methyl ester with 1-naphthylmethylamine to form N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycine methyl ester. This intermediate is then treated with methylmagnesium bromide to yield the final product, this compound.
Applications De Recherche Scientifique
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate has been used in a wide range of scientific studies to investigate the role of the proteasome in various cellular processes. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, this compound can be used to study the effects of protein degradation on cellular processes such as cell cycle regulation, apoptosis, and protein quality control.
Propriétés
IUPAC Name |
methyl 2-[methyl-[2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23(14-20(26)28-2)19(25)12-18-21(27)22-10-11-24(18)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,18H,10-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQUPRIAFEQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)


![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)

![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)
![N-(4-chlorophenyl)-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B6132322.png)
![N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B6132323.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B6132337.png)

![3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B6132347.png)
